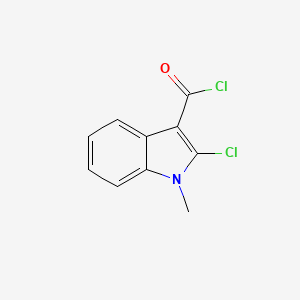

2-Chloro-1-methyl-1H-indole-3-carbonyl chloride

Description

Foundational Significance of Indole (B1671886) Scaffolds in Chemical Synthesis

The indole ring system, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic compounds of significant importance. Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. This foundational significance extends into medicinal chemistry, where the indole scaffold is a key component in numerous approved drugs. The structural rigidity and rich electron density of the indole nucleus make it an ideal platform for designing molecules that can interact with a variety of biological targets. Consequently, the development of methods to selectively modify the indole ring is a continuous and highly active area of research.

Strategic Role of Acid Chlorides as Highly Reactive Acylating Intermediates

Acid chlorides, as a class of organic compounds, are distinguished by their high reactivity, primarily serving as potent acylating agents. The presence of the electron-withdrawing chlorine atom attached to the carbonyl carbon significantly enhances the electrophilicity of the carbonyl group, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile introduction of an acyl group onto a wide range of nucleophiles, including alcohols, amines, and arenes, under relatively mild conditions. In the context of complex molecule synthesis, the use of acid chlorides provides a reliable and efficient means of forming new carbon-carbon and carbon-heteroatom bonds, often with high yields.

Contextualization of 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride in Advanced Indole Functionalization

This compound emerges as a specialized reagent at the intersection of indole chemistry and the utility of acid chlorides. This molecule is designed for the specific purpose of introducing a 2-chloro-1-methyl-1H-indole-3-carbonyl moiety into other molecules. The presence of the chloro substituent at the 2-position and the methyl group on the indole nitrogen pre-installs key structural features, which can be crucial for the biological activity or material properties of the final product. The acid chloride functionality at the 3-position provides the reactive handle for derivatization, enabling its use in a variety of coupling reactions for the construction of more complex indole-based architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methylindole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-13-7-5-3-2-4-6(7)8(9(13)11)10(12)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZOOCUQQIHQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 Methyl 1h Indole 3 Carbonyl Chloride

Precursor Synthesis and Functionalization Pathways

The foundational step in synthesizing the target compound is the creation of a suitably substituted indole (B1671886) precursor, specifically 2-chloro-1-methyl-1H-indole-3-carboxylic acid or a closely related derivative. This involves building the indole ring system and then introducing the necessary functional groups at specific positions.

Synthesis of 2-Chloro-1-methyl-1H-indole-3-carboxylic Acid Derivatives

The direct precursor to the target carbonyl chloride is 2-chloro-1-methyl-1H-indole-3-carboxylic acid. The synthesis of this key intermediate can be approached through various routes. One common method involves the modification of an existing indole structure. For instance, starting with 2-chloro-1H-indole-3-carbaldehyde, methylation of the indole nitrogen can be achieved. clockss.org A typical procedure involves treating the starting aldehyde with a base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a methylating agent like dimethyl sulfate. clockss.org The resulting 2-chloro-1-methyl-1H-indole-3-carbaldehyde can then be oxidized to the corresponding carboxylic acid.

Another strategy involves building the indole ring with the desired substituents already in place or introduced at an early stage. Palladium-catalyzed intramolecular cyclization methods are effective for creating substituted indole-3-carboxylate (B1236618) derivatives from appropriately functionalized anilines. mdpi.comresearchgate.net

Regioselective Introduction of Functional Groups on the Indole Nucleus for Precursor Elaboration

The indole nucleus has distinct regions of reactivity, which allows for the regioselective introduction of functional groups. The C3 position is highly nucleophilic and prone to electrophilic substitution. sciencemadness.org However, functionalization at other positions, such as C2, often requires more specialized strategies.

The introduction of the chloro group at the C2 position is a critical step. This can be accomplished through various chlorinating agents on an appropriate indole substrate. The methylation of the nitrogen at the N1 position is a more straightforward transformation, often achieved using a base and a methylating agent. clockss.org The introduction of the carbonyl group at the C3 position is frequently accomplished via Vilsmeier-Haack formylation or Friedel-Crafts acylation type reactions on the 1-methylindole (B147185) core. website-files.comnih.gov For instance, reacting 1-methylindole with an appropriate electrophile allows for the introduction of a carbonyl-containing group at the C3 position.

Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the late-stage functionalization of the indole core, though this is more commonly applied to the benzene (B151609) ring portion of the molecule. acs.orgnih.gov

Chlorination Protocols for Carbonyl Chloride Formation

The final step in the synthesis is the conversion of the 2-chloro-1-methyl-1H-indole-3-carboxylic acid to its corresponding carbonyl chloride. This is a standard transformation in organic synthesis, with several reliable reagents available for this purpose.

Utilization of Thionyl Chloride (SOCl₂) in Carboxylic Acid Activation

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acid chlorides. masterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acid chloride. masterorganicchemistry.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comyoutube.com This method is effective for a range of carboxylic acids, including indole-3-carboxylic acid derivatives. nih.gov

Application of Oxalyl Chloride ((COCl)₂) for Conversion to Acid Chlorides

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acid chlorides from carboxylic acids. commonorganicchemistry.comresearchgate.net It is often considered a milder alternative to thionyl chloride and is preferred when sensitive functional groups are present in the molecule. researchgate.net The reaction with oxalyl chloride also produces volatile byproducts (CO₂, CO, and HCl), which simplifies the purification of the desired acid chloride. youtube.com This reagent is frequently used in the synthesis of various acyl chlorides, including those derived from indole carboxylic acids. nih.govunimi.it

Role of Catalytic Additives (e.g., N,N-Dimethylformamide) in Reaction Efficiency

In many chlorination reactions involving thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is added to increase the reaction rate. commonorganicchemistry.com DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier reagent, an imidoyl chloride intermediate. nih.govyoutube.com This intermediate is more reactive towards the carboxylic acid than the original chlorinating agent. youtube.com The DMF catalyst is regenerated during the reaction, allowing a substoichiometric amount to be used effectively. youtube.com The use of catalytic DMF is a common practice to ensure efficient conversion of carboxylic acids to their corresponding acid chlorides. commonorganicchemistry.comunimi.it

Consideration of Reaction Conditions and Optimization Parameters (Solvent, Temperature)

The synthesis of the 2-chloro-1-methyl-1H-indole core and its subsequent conversion to the carbonyl chloride derivative are highly dependent on the selection of appropriate reaction conditions. Optimization of parameters such as solvent and temperature is critical for maximizing yield, minimizing side-product formation, and ensuring reaction efficiency.

The choice of solvent plays a pivotal role. For the formation of the indole ring system and its functionalization, solvents are selected based on reactant solubility, boiling point, and their ability to mediate the reaction. For instance, in reactions analogous to the formation of the indole-3-carbaldehyde precursor, solvents like dimethyl sulfoxide (DMSO) and dichloromethane (B109758) (CH₂Cl₂) are commonly employed. chemicalbook.comclockss.org DMSO can facilitate reactions involving alkali hydroxides at temperatures rising to 43°C, while dichloromethane is suitable for reactions at room temperature under an inert atmosphere. chemicalbook.comclockss.org The conversion of the corresponding carboxylic acid to the carbonyl chloride, often achieved using reagents like phosgene (B1210022) or oxalyl chloride, typically occurs in non-polar aprotic solvents such as dichloromethane or toluene (B28343) to avoid unwanted reactions with the solvent.

Temperature control is equally crucial. The N-methylation of a 2-chloro-1H-indole-3-carbaldehyde precursor can be performed in DMSO, where an initial exothermic phase is followed by cooling to 10°C before the addition of the methylating agent to maintain the temperature below 20°C. clockss.org Subsequent steps, such as reactions to build upon the indole core, may require heating. For example, condensations with active methylene (B1212753) compounds have been performed by refluxing in n-butanol. clockss.org The formation of carbonyl chlorides from carboxylic acids is often conducted at temperatures ranging from 20°C to 100°C, with a preferred range of 40°C to 70°C to ensure a controlled reaction rate and high conversion. google.com

Optimization involves systematically varying these parameters to find the ideal balance for the specific transformation. The following table illustrates how reaction conditions can be adjusted for related synthetic steps.

| Reaction Step (Analogous) | Solvent | Temperature | Key Considerations | Reference |

|---|---|---|---|---|

| N-Methylation of 2-chloroindole-3-carbaldehyde | DMSO/Water | 10-43°C | Control of exotherm during alkali addition; temperature maintenance during methylation. | clockss.org |

| Acylation of 1-methylindole | Dichloromethane | 20°C (Room Temp.) | Requires inert atmosphere to prevent side reactions with moisture or oxygen. | chemicalbook.com |

| Knoevenagel Condensation | n-Butanol | Reflux | Higher temperature needed to drive the condensation reaction to completion. | clockss.org |

| Carbonyl Chloride Formation | (Stationary Catalyst Phase) | 40-70°C | Optimized temperature range for high yield and purity in phosgenation reactions. | google.com |

Development of Advanced Synthetic Approaches

Modern organic synthesis seeks not only to create molecules but to do so with high precision, efficiency, and scalability. For a compound like 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride, advanced approaches focus on enhancing selectivity and enabling large-scale production.

Strategies for Enhanced Chemo- and Regioselectivity

Achieving high chemo- and regioselectivity is paramount in the synthesis of multi-functionalized indoles. Chemoselectivity ensures that only the desired functional group reacts, while regioselectivity controls the position at which a reaction occurs on the indole ring.

One powerful strategy involves palladium-catalyzed intramolecular oxidative coupling, which has been used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives with high regioselectivity. mdpi.com This approach could be adapted to control the formation of the substituted indole core. The choice of catalyst and ligands is critical in directing the cyclization to the desired positions and avoiding the formation of isomers.

Furthermore, reaction pathways can be manipulated to achieve selective outcomes. In some reactions of 2-chloroindole-3-carbaldehydes with CH-acids, the initial Knoevenagel condensation product can undergo a subsequent conjugate addition of water followed by HCl elimination. clockss.org Controlling the reaction conditions, such as water content and temperature, can determine whether the reaction stops at the initial condensation stage or proceeds to the secondary product, thus representing a form of chemoselective control. Catalyst-free, one-pot methods for synthesizing polycondensed indoles have also been developed, which rely on the intrinsic reactivity of the starting materials under specific thermal conditions to achieve high chemo- and regioselectivity. mdpi.com

Scalable Production Methodologies (e.g., Continuous Flow Systems)

For the scalable production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov Flow systems provide superior control over reaction parameters, enhanced safety, and the potential for automated, uninterrupted production. nih.gov

The synthesis of indole derivatives has been successfully translated to continuous flow systems. nih.gov For example, hazardous reagents can be generated and consumed in situ, minimizing risk. The Vilsmeier reagent, which can be used to install the C3-formyl group on the indole nucleus, has been prepared and used under continuous flow conditions for safety and efficiency. researchgate.net This is particularly relevant as the formyl group is a direct precursor to the carbonyl chloride functionality.

A hypothetical scalable flow synthesis could involve several modules:

Indole Formation: A heated reactor coil where the indole ring is formed via a reaction like the Fischer, Reissert, or Hemetsberger–Knittel synthesis. nih.gov

Chlorination/Functionalization: Introduction of the C2-chloro substituent in a subsequent reactor.

Carbonyl Synthesis: An integrated module for the conversion of a precursor (e.g., a 3-carboxylic acid or 3-formyl group) to the final carbonyl chloride, potentially using a packed-bed reactor with a solid-supported reagent.

The precise control of residence time and temperature in microreactors allows for reactions to be performed under conditions that are often inaccessible in batch reactors, leading to higher yields and purities. nih.govallfordrugs.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents. | Improved safety with small reactor volumes and in situ reagent generation. | researchgate.net |

| Heat Transfer | Often inefficient, leading to temperature gradients and side products. | Excellent heat transfer due to high surface-area-to-volume ratio. | nih.gov |

| Reaction Time | Can be lengthy (hours to days). | Significantly reduced (seconds to minutes). | nih.govnih.gov |

| Scalability | Difficult; often requires re-optimization ("scaling-up"). | Straightforward by running the system for longer ("scaling-out"). | researchgate.net |

| Process Control | Manual or semi-automated; less precise. | Fully automated; precise control over temperature, pressure, and residence time. | nih.gov |

Post-Synthesis Analytical Techniques for Structural Elucidation and Purity Assessment

Following the synthesis, a comprehensive suite of analytical techniques is required to confirm the structure of this compound and to assess its purity.

Structural Elucidation is primarily accomplished using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the molecular structure. ethernet.edu.et ¹H NMR provides information about the number and environment of hydrogen atoms, including the characteristic signals for the aromatic protons on the indole ring and the N-methyl group. clockss.orgmdpi.com ¹³C NMR identifies all unique carbon atoms, including the carbonyl carbon of the acyl chloride group. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition and molecular formula. mdpi.com

Purity Assessment is crucial to ensure the compound is free from starting materials, reagents, and side products.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a sample. bldpharm.comlgcstandards.com By comparing the peak area of the product to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, GC can also be used for purity analysis. rsc.org

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl) in the sample, which serves as a fundamental check of purity and corresponds to the expected molecular formula. clockss.org

The following table summarizes the primary analytical techniques used in the characterization of the title compound.

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, connectivity (via coupling), number of protons. | clockss.orgethernet.edu.et |

| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms (e.g., C=O, aromatic C-H, C-Cl). | mdpi.comrsc.org |

| HRMS | Structural Confirmation | Precise molecular weight and elemental formula. | mdpi.com |

| HPLC | Purity Assessment | Quantitative measure of purity (%), detection of impurities. | bldpharm.comlgcstandards.com |

| IR Spectroscopy | Functional Group ID | Presence of key functional groups (e.g., strong C=O stretch for carbonyl chloride). | clockss.org |

| Elemental Analysis | Purity & Formula Check | Percentage composition of C, H, N, Cl. | clockss.org |

Precursor for the Construction of Complex Indole Scaffolds

The inherent reactivity of this compound makes it a valuable precursor for creating elaborate molecules containing an indole nucleus. The carbonyl chloride function serves as a potent acylating agent, while the 2-chloro substituent can participate in various substitution or coupling reactions, allowing for sequential or one-pot modifications to construct sophisticated indole derivatives.

The dual reactivity of this compound provides a strategic advantage for the synthesis of heterocyclic systems fused to the indole core. This can be achieved by reacting it with molecules containing two nucleophilic sites (dinucleophiles). One nucleophile can attack the highly reactive carbonyl chloride, and the second can displace the chlorine atom at the C2 position, leading to the formation of a new ring.

For instance, reaction with a dinucleophile such as a 1,2-amino alcohol could theoretically lead to the formation of an oxazinone-fused indole. The amine would first acylate at the C3-carbonyl chloride, followed by an intramolecular nucleophilic substitution of the 2-chloro group by the hydroxyl group to complete the ring closure. Such strategies are pivotal in creating novel polycyclic scaffolds that are of interest in medicinal chemistry. Multicomponent reactions, which involve the assembly of three or more starting materials in a single operation, represent a powerful tool for constructing indole-fused seven-membered heterocycles. nih.govsemanticscholar.org While specific examples using this compound are not detailed in the provided literature, its structure is well-suited for such transformations.

Table 1: Representative Dinucleophiles for Fused-Ring Synthesis

| Dinucleophile | Potential Fused Heterocycle |

|---|---|

| Ethylenediamine | Pyrazino[1,2-a]indole derivative |

| o-Phenylenediamine | Indolo[2,3-b]quinoxaline derivative |

| 2-Aminoethanethiol | Thiazino[3,2-a]indole derivative |

The carbonyl chloride group is an excellent electrophile for acylation reactions. This allows the "2-Chloro-1-methyl-1H-indole-3-carbonyl" moiety to be readily attached to other molecules through nitrogen (N-acylation) or carbon (C-acylation) atoms.

N-Acylation: The reaction of this compound with primary or secondary amines, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields the corresponding amides. This reaction is typically fast and efficient. N-acylated indoles are a widespread motif in many pharmaceutical compounds and natural products. nih.gov While traditional acylation often requires unstable and reactive acyl chlorides, leading to poor functional group tolerance, the targeted use of a specific acyl chloride like this one allows for precise modification. nih.gov

C-Acylation: Friedel-Crafts acylation of electron-rich aromatic or heteroaromatic compounds can be achieved using this compound in the presence of a Lewis acid catalyst (e.g., AlCl₃). This introduces the indole-3-keto group onto another aromatic system. Acylation can also occur at nucleophilic carbon atoms, such as those in enolates or enamines, to form β-dicarbonyl compounds, which are valuable synthetic intermediates. researchgate.net The synthesis of 3-acylindoles is a common strategy for producing alkyl-substituted N-protected indoles through subsequent reductive deoxygenation. researchgate.net

Table 2: Examples of Acylation Reactions

| Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Aniline | N-Acylation | N-Aryl Indole-3-carboxamide |

| Piperidine | N-Acylation | Piperidinyl Indole-3-carboxamide |

| Benzene (with AlCl₃) | C-Acylation | (2-Chloro-1-methyl-1H-indol-3-yl)(phenyl)methanone |

Building Block for Diverse Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. thieme.de this compound fits this description perfectly due to its defined structure and predictable reactivity at its two distinct functional sites, enabling the planned assembly of diverse molecular frameworks.

The title compound can be used to introduce the 2-chloro-1-methyl-indole unit into other molecules that contain carbonyl groups. This is typically achieved by forming a carbon-carbon bond through a C-acylation reaction. For example, the lithium or sodium enolate of a ketone can act as a carbon nucleophile, attacking the carbonyl chloride to form a 1,3-dicarbonyl compound. This product can then serve as a versatile intermediate for further transformations, such as the construction of heterocyclic rings like pyrazoles or isoxazoles.

Beyond simple fused rings, the compound can be a key component in synthesizing more complex polycyclic and bridged indole structures. These syntheses often involve multi-step sequences or cascade reactions. For instance, an initial acylation reaction could be followed by an intramolecular reaction involving the 2-chloro substituent. A strategically chosen substrate could allow for a subsequent cyclization that creates a bridged system or adds additional rings to the indole core. Substrate-dependent divergent annulation reactions are a known strategy for creating different types of polycyclic fused indoline (B122111) scaffolds from indole precursors. acs.org While specific applications of this compound in this context are not widely reported, its functional handles are suitable for designing such synthetic pathways.

Methodologies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules in an efficient manner. nih.govfrontiersin.org A key principle in DOS is the use of a common starting material that can undergo different reaction pathways to yield a wide array of molecular skeletons.

This compound is an ideal candidate for DOS strategies due to its two chemically distinct reactive sites. The significant difference in reactivity between the carbonyl chloride and the 2-chloro group allows for selective and sequential reactions.

Divergent Reaction Pathways: One could first perform a set of reactions with various nucleophiles (alcohols, amines, thiols) at the highly reactive carbonyl chloride position. This would create a library of esters, amides, and thioesters. Each of these products still contains the 2-chloro group, which can then be subjected to a second set of reactions, such as Suzuki or Stille cross-coupling, or nucleophilic aromatic substitution. This two-step, divergent approach can rapidly generate a large and structurally diverse library of compounds from a single, common intermediate. This "build/couple/pair" strategy is a cornerstone of modern DOS. cam.ac.uk

This approach allows for the systematic exploration of the chemical space around the indole scaffold, making it a valuable tool for discovering novel molecules with potential biological activity in chemical biology and drug discovery. frontiersin.org

Multi-Component Reactions Incorporating the Indole Acyl Chloride

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov While specific literature detailing the use of this compound in named MCRs like the Ugi or Passerini reactions is not abundant, its structure suggests significant potential for such transformations.

The acyl chloride functionality is a key component in reactions that generate α-acyloxy amides or related structures. For instance, in a Passerini-type three-component reaction, an acyl chloride can, under certain conditions, act as the acid component, reacting with a carbonyl compound and an isocyanide. rsc.org The electrophilic nature of the carbonyl group on the indole acyl chloride could be activated to react with the nucleophilic isocyanide and a suitable carbonyl partner.

Furthermore, indole derivatives are known to participate in various MCRs. For example, a one-pot Ugi-azide multicomponent reaction has been reported for indole, which, after initial product formation, undergoes an N-acylation with chloroacetyl chloride. mdpi.com This highlights the compatibility of the indole nucleus and an acyl chloride functionality within a multi-component framework. It is plausible that this compound could be employed in similar MCRs, where the acyl chloride group directly participates in the initial bond-forming events, leading to highly functionalized indole-based scaffolds. Three-component tandem reactions involving various acid chlorides have been successfully used to synthesize complex heterocyclic systems like α-carbolines, demonstrating the utility of acyl chlorides in constructing diverse molecular frameworks in a single pot. nih.govnih.gov

| Reaction Type | Potential Reactants with this compound | Potential Product Class |

| Passerini-type Reaction | Aldehyde/Ketone, Isocyanide | α-Acyloxy Amides |

| Ugi-type Reaction | Amine, Aldehyde/Ketone, Isocyanide (as an external acylating agent) | Peptidomimetic Scaffolds |

| aza-Friedel-Crafts Reaction | Aldehyde, Amine | 3-Substituted Indoles |

Sequential and Tandem Reaction Strategies

The dual reactivity of this compound makes it an ideal substrate for sequential and tandem reaction strategies, where multiple transformations are performed in a single pot or in a stepwise fashion without purification of intermediates.

Sequential Reactions: The distinct reactivity of the C2-chloro and C3-carbonyl chloride groups allows for selective, stepwise functionalization. The more reactive acyl chloride can first undergo nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to build complexity at the C3 position. The resulting 2-chloro-1-methyl-1H-indole-3-carboxamide (or ester/thioester) can then be subjected to a second reaction targeting the C2-chloro position. This position is amenable to various transition-metal-catalyzed cross-coupling reactions.

For example, a sequential process could involve:

Acylation: Reaction of the C3-carbonyl chloride with an amine to form a stable amide.

Cross-Coupling: The resulting 2-chloroindole derivative can then participate in Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Heck (with alkenes) coupling reactions to introduce aryl, alkynyl, or vinyl substituents at the C2 position. rsc.orgmdpi.comnih.gov

This stepwise approach allows for the controlled and divergent synthesis of a library of complex indole derivatives from a single, common intermediate.

Tandem Reactions: A tandem, or cascade, reaction involves a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. A plausible tandem strategy involving this compound could be initiated by a cross-coupling reaction at the C2 position. For instance, a Sonogashira coupling with a suitable terminal alkyne could be followed by an in-situ intramolecular cyclization, potentially involving the C3-acyl group or a substituent introduced via the alkyne, leading to the formation of fused polycyclic indole systems. Research has shown that sequential Sonogashira and intramolecular aminopalladation reactions can provide rapid access to complex indole derivatives. rsc.org Similarly, tandem Heck reactions have been utilized to construct complex carbocyclic and heterocyclic frameworks.

A related compound, 2-chloro-1-alkyl-1H-indole-3-carbaldehyde, has been shown to undergo a Knoevenagel condensation with active methylene compounds, followed by an intramolecular conjugate addition and elimination of HCl, demonstrating a sequential process that modifies the indole core. organic-chemistry.org This precedent suggests that derivatives of this compound could undergo similar planned reaction sequences.

| Strategy | Reaction at C3-COCl | Reaction at C2-Cl | Potential Outcome |

| Sequential | Amidation with R-NH₂ | Suzuki Coupling with Ar-B(OH)₂ | 2-Aryl-1-methyl-1H-indole-3-carboxamide |

| Sequential | Esterification with R-OH | Sonogashira Coupling with R'-C≡CH | Ethyl 2-Alkynyl-1-methyl-1H-indole-3-carboxylate |

| Tandem | (Initial reaction at C2) | Sonogashira Coupling / Cyclization | Fused Indole Heterocycles |

Contributions to the Synthesis of Precursors for Downstream Chemical Applications (e.g., Agrochemicals, Material Science)

The indole scaffold is a "privileged structure" found in numerous pharmaceuticals, agrochemicals, and functional materials. google.com this compound serves as a valuable precursor for introducing this important heterocyclic motif into larger, more complex molecules designed for specific applications.

Agrochemicals: Indole derivatives are widely used as plant growth regulators, fungicides, and insecticides. The synthesis of many of these compounds involves the functionalization of the indole core. The acylation of an amine or alcohol is a common strategy in the synthesis of bioactive molecules. The acyl chloride group of the title compound provides a direct handle for creating amide or ester linkages, which are prevalent in many agrochemical structures. The 2-chloro substituent offers a site for further modification to fine-tune the biological activity and physicochemical properties of the final product. For example, creating amide derivatives is a key step in producing novel fungicides and insecticides. researchgate.net

Material Science: In material science, indole-containing polymers have garnered interest for applications as conductive materials and high-quality biopolyesters. The synthesis of such polymers often requires bifunctional monomers that can undergo polymerization. By converting the acyl chloride of this compound to a carboxylic acid or ester, and then utilizing the C2-chloro atom for a polymerization reaction (e.g., through cross-coupling), it could potentially be used to create novel indole-based polymers. Research has demonstrated the synthesis of indole-based aromatic polyesters from dicarboxylate monomers derived from indole, resulting in materials with high thermal stability. The incorporation of the indole nucleus into polymer backbones can impart unique electronic and physical properties, making them suitable for advanced material applications.

Reactivity and Applications in Synthesis

Role as an Acylating Agent

The primary synthetic utility of this compound is as a potent acylating agent. It can readily react with a wide range of nucleophiles to introduce the 2-chloro-1-methyl-1H-indole-3-carbonyl moiety.

The acid chloride will react exothermically with alcohols to form esters and with primary or secondary amines to form amides. These reactions are typically fast and high-yielding, often requiring a base to neutralize the hydrogen chloride byproduct.

A particularly important application of indole-3-carbonyl chlorides is in Friedel-Crafts acylation reactions. rsc.org This allows for the formation of a new carbon-carbon bond by acylating an aromatic or heteroaromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and provides a direct route to 3-aroylindoles, which are important structural motifs in medicinal chemistry.

Conclusion

2-Chloro-1-methyl-1H-indole-3-carbonyl chloride, though a specialized reagent, holds significant potential as a building block in the synthesis of complex indole (B1671886) derivatives. Its preparation, while requiring a multi-step sequence, relies on well-understood and reliable chemical transformations. The high reactivity of the acid chloride functionality allows for its efficient incorporation into a variety of molecular scaffolds through acylation reactions. The pre-installed chloro and methyl substituents on the indole ring offer strategic advantages for the targeted design of molecules with specific biological or material properties. Further exploration of the reactivity and applications of this and similar functionalized indole carbonyl chlorides will undoubtedly continue to enrich the toolbox of synthetic organic chemists.

Theoretical and Computational Chemistry Studies of 2 Chloro 1 Methyl 1h Indole 3 Carbonyl Chloride and Analogues

Quantum Chemical Investigations of Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of molecules. For 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride, these studies provide a foundational understanding of its geometry and inherent reactivity.

DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net In analogues like cyano(phenylsulfonyl)indoles, DFT calculations have shown that the indole (B1671886) ring system is essentially planar. researchgate.net For the title compound, the geometry is dictated by the fusion of the benzene (B151609) and pyrrole (B145914) rings, with the N-methyl, 2-chloro, and 3-carbonyl chloride substituents influencing the local geometry. The dihedral angle between the indole ring and the plane of the carbonyl chloride group is a key structural parameter that affects steric accessibility and reactivity. In related structures, such as 1-(arylsulfonyl)indole derivatives, the dihedral angles between the indole system and substituent groups are significant, and computational studies have shown the rotational barrier around the S-N bond to be in the range of 2.5–5.5 kcal/mol. mdpi.com

The electronic distribution is another critical aspect revealed by quantum chemical calculations. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net For indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO may be distributed over electron-withdrawing substituents. researchgate.netnih.gov In this compound, the chlorine atom and the carbonyl chloride group act as electron-withdrawing groups, influencing the energies and localizations of these orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nanobioletters.com These maps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For an acyl chloride like the title compound, the MEP would show a significant region of positive potential around the carbonyl carbon, confirming its high electrophilicity and susceptibility to nucleophilic attack. This information is crucial for predicting sites of reaction.

| Property | Method | Basis Set | Calculated Value (Analogous System) | Reference |

| C=O Bond Length | DFT/B3LYP | cc-pVDZ | 1.18 Å (in 2-chloro-ethanone derivative) | |

| C-Cl Bond Length | DFT/B3LYP | cc-pVDZ | 1.82 Å (in 2-chloro-ethanone derivative) | |

| HOMO-LUMO Gap | DFT/B3LYP | 6-311++G(d,p) | 4.598 eV (in 2-methyl-isoindole-dione) | researchgate.net |

| Rotational Barrier | DFT/IRC | - | 2.5–5.5 kcal/mol (for S-N bond in arylsulfonylindoles) | mdpi.com |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, from reactants to products, including transient intermediates and transition states. This allows for a detailed understanding of reaction mechanisms, kinetics, and thermodynamics.

Acylation reactions involving this compound are fundamental to its utility as a synthetic intermediate. The compound serves as an acylating agent, reacting with various nucleophiles. Computational methods can locate the transition state (TS) for these reactions, which represents the highest energy barrier along the reaction coordinate. youtube.com A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com

For a typical acylation reaction, such as the reaction with an amine or alcohol, the mechanism involves the nucleophilic attack on the highly electrophilic carbonyl carbon. DFT calculations can model this process, identifying the geometry of the transition state where the new bond is partially formed and the C-Cl bond of the acyl chloride is partially broken. The structure of this TS provides insights into the steric and electronic demands of the reaction. For instance, in related Friedel-Crafts acylation reactions of indoles, computational studies help to elucidate the role of Lewis acids in activating the acylating agent and stabilizing the transition state. researchgate.netorganic-chemistry.org A plausible mechanism for the acylation of a nucleophile (Nu-H) would proceed through a tetrahedral intermediate, with two key transition states: one for the formation of the intermediate and one for the collapse of the intermediate to products with the elimination of HCl.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are located and optimized, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡ or ΔG‡), which is the primary determinant of the reaction rate according to transition state theory. beilstein-journals.org

Computational studies on analogous reactions, such as the chlorination of indole or metal-free cyanomethylation, demonstrate how DFT can be used to calculate these energy barriers. researchgate.netrsc.org For the acylation reaction of this compound, calculations would determine the relative free energies of all species involved. This would reveal whether the reaction is kinetically and thermodynamically favorable. For example, DFT calculations on the mechanism of oxazoline (B21484) formation from related precursors have shown activation free energy barriers for the rate-determining step to be around 22.6 kcal/mol. beilstein-journals.org Such calculations can also compare different possible reaction pathways to determine the most likely mechanism. nih.gov

| Reaction Type (Analogous System) | Method | Calculated Activation Energy (ΔG‡) | Reference |

| Acid-catalyzed chlorination of indole (at C6) | DFT | ~15-20 kcal/mol (estimated from diagram) | researchgate.net |

| Ring formation in oxazoline synthesis | DFT | 22.6 kcal/mol | beilstein-journals.org |

| Lewis acid-promoted cycloaddition | DFT | 0.6 kcal/mol (concerted pathway) | nih.gov |

Prediction and Rationalization of Regio- and Stereoselectivity in Reactions

Many reactions involving indole derivatives can yield multiple products, making regioselectivity a critical concern. Computational chemistry provides a framework for predicting and rationalizing these outcomes. The inherent electronic properties of the indole ring system make it susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position in the title compound is already substituted, reactions with electrophiles would be directed elsewhere, while its primary role is to react with nucleophiles at the carbonyl carbon.

When considering reactions of analogues where the indole ring itself acts as a nucleophile, computational models are invaluable. For instance, in electrophilic substitution reactions on the indole nucleus, the regioselectivity is governed by the relative stability of the intermediate carbocations (sigma complexes). DFT calculations can determine the energies of these intermediates for attack at different positions (e.g., C4, C5, C6, C7). The pathway with the lowest energy transition state leading to the most stable intermediate will be the favored one. researchgate.net Studies on the photochemical coupling of indolines have shown high regioselectivity for the 1,5'-coupling, which can be rationalized through mechanistic studies. acs.org Similarly, synthetic approaches to 3-aroylindoles from nitrosoarenes and alkynones have demonstrated excellent regioselectivity, which can be understood by analyzing the electronic properties of the reactants and the stability of reaction intermediates. scirp.org

Stereoselectivity can also be addressed computationally, especially in reactions involving chiral reagents or catalysts. By calculating the transition state energies for the formation of different stereoisomers, the model can predict which product will be favored. The energy difference between the diastereomeric transition states determines the enantiomeric or diastereomeric excess.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Modeling

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of molecular flexibility.

For a molecule like this compound, MD simulations can be used for conformational analysis. The molecule possesses rotational freedom around the single bond connecting the carbonyl group to the indole ring. An MD simulation can sample the various accessible conformations and determine their relative populations, providing a Boltzmann-weighted picture of the molecule's structure in solution. This is crucial as the reactivity of the carbonyl group can be influenced by its orientation relative to the bulky indole ring system.

To perform an MD simulation, a force field is required, which is a set of parameters describing the potential energy of the system. For novel molecules, these parameters may not be available in standard force fields. However, resources like the Automated Topology Builder (ATB) can generate the necessary topology and force field parameters for molecules like 2-Chloro-1-methyl-1H-indole-3-carboxylic acid, a very close analogue of the title compound, making MD simulations feasible. uq.edu.au Such simulations can model the molecule in different solvent environments to understand how solvent interactions affect its conformational preferences and dynamics. nih.gov By providing a dynamic view of the molecule's structure and interactions, MD simulations complement the static picture from quantum mechanics and offer a more complete understanding of its behavior and reactivity.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Approaches

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of acidic and often toxic byproducts. A significant future research direction will be the development of more environmentally benign methods for the synthesis of 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride.

One promising avenue is the exploration of catalytic chlorination reactions that avoid the use of harsh halogenating agents. This could involve the use of recyclable catalysts and greener chlorine sources. Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks and solvents, will be central to these new synthetic strategies. rsc.orgresearchgate.net For instance, continuous-flow processes could offer safer and more efficient alternatives to batch production, minimizing waste and improving reaction control. rsc.org

Another area of focus will be the development of one-pot synthetic procedures starting from readily available precursors. This would streamline the synthesis, reduce the number of isolation and purification steps, and consequently minimize solvent usage and waste generation. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could also contribute significantly to the sustainability of its production.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the acyl chloride and the indole (B1671886) nucleus in this compound offers a rich landscape for catalytic exploration. Future research should focus on the discovery and application of novel catalytic systems to control the selectivity and enhance the efficiency of its downstream transformations.

Palladium-catalyzed cross-coupling reactions , for example, have proven to be powerful tools in the functionalization of indole scaffolds. mdpi.combeilstein-journals.org Future work could explore the use of novel palladium catalysts with tailored ligand systems to achieve previously inaccessible C-H functionalization at various positions of the indole ring. nih.gov This would open up new avenues for creating complex molecular architectures.

Furthermore, the development of organocatalysis presents a metal-free alternative for promoting reactions involving this compound. Chiral organocatalysts could be employed to induce stereoselectivity in reactions, leading to the synthesis of enantiomerically enriched products with potential pharmaceutical applications. The exploration of dual catalytic systems, combining a metal catalyst with an organocatalyst, could also unlock novel reaction pathways and provide synergistic catalytic effects.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions will be instrumental in achieving this.

Techniques such as Process Analytical Technology (PAT) , incorporating methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide valuable kinetic and mechanistic data as the reaction progresses. scielo.br This allows for the identification of transient intermediates and a more precise understanding of the reaction pathway. Density Functional Theory (DFT) calculations can complement experimental studies by providing theoretical insights into reaction energetics and transition state geometries, aiding in the rational design of catalysts and reaction conditions. nih.gov

The use of hyphenated techniques, such as stopped-flow spectroscopy coupled with mass spectrometry, could provide unprecedented detail about the initial stages of reactions, which are often the most critical in determining the final product distribution. A comprehensive mechanistic understanding will pave the way for more rational and efficient process development.

Expansion of Synthetic Utility in the Construction of Novel Chemical Entities

The inherent reactivity of this compound makes it a valuable building block for the synthesis of novel and complex chemical entities. illinois.edunih.gov Future research will undoubtedly focus on expanding its synthetic utility beyond its current applications.

A key area of exploration will be its use in multicomponent reactions (MCRs) . mdpi.com MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, offering significant advantages in terms of efficiency and molecular diversity. Designing novel MCRs that incorporate this compound as a key component could lead to the rapid generation of libraries of structurally diverse heterocyclic compounds for biological screening. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1-methyl-1H-indole-3-carbonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of indole precursors. For example, chloroacetyl chloride (CAS 79-04-9) is a key reagent for introducing the carbonyl chloride group, often under reflux with acetic acid and sodium acetate as catalysts . Optimization involves controlling temperature (e.g., 0°C to room temperature for stepwise reactions) and stoichiometric ratios to minimize side products like unreacted indole intermediates .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard . Melting points (mp) are cross-referenced with literature values (e.g., indole-3-carboxylic acid derivatives typically melt at 232–234°C ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while X-ray crystallography using SHELX software resolves ambiguities in stereochemistry .

Q. What are the stability and storage recommendations for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.